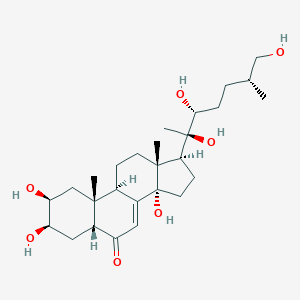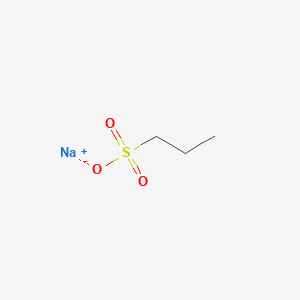![molecular formula C16H22Cl2N6O4 B078603 1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea CAS No. 13907-60-3](/img/structure/B78603.png)
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound with anti-cancer properties. It is a potent alkylating agent that has been used in the treatment of various types of cancers.
Mechanism Of Action
CENU exerts its anti-cancer effects by alkylating DNA, which leads to DNA damage and inhibition of DNA replication. CENU also inhibits the activity of the enzyme DNA polymerase, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical And Physiological Effects
CENU has been found to have both biochemical and physiological effects. Biochemically, CENU induces DNA damage, inhibits DNA replication, and activates apoptotic pathways. Physiologically, CENU has been found to cause myelosuppression, nausea, vomiting, and neurological toxicity.
Advantages And Limitations For Lab Experiments
CENU has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell growth and apoptosis. However, CENU has limitations, including its toxicity and instability in solution. Therefore, it should be handled with care in the laboratory.
Future Directions
For the study of CENU include developing more stable analogs, studying resistance mechanisms, exploring combination therapies, and investigating its potential use in other diseases.
Synthesis Methods
The synthesis of CENU involves the reaction of N,N'-bis(2-chloroethyl)urea with 2,3,5,6-tetramethyl-p-phenylenediamine and sodium nitrite. The reaction takes place in an acidic medium, and the product is obtained by precipitation with water. The yield of the reaction is around 70%.
Scientific Research Applications
CENU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lung cancer, and melanoma. CENU has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis.
properties
CAS RN |
13907-60-3 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
Molecular Formula |
C16H22Cl2N6O4 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C16H22Cl2N6O4/c1-9-10(2)14(20-16(26)24(22-28)8-6-18)12(4)11(3)13(9)19-15(25)23(21-27)7-5-17/h5-8H2,1-4H3,(H,19,25)(H,20,26) |
InChI Key |
HNZDDWZBVSBOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
Other CAS RN |
13907-60-3 |
synonyms |
1,1'-(2,3,5,6-Tetramethyl-p-phenylene)bis[3-(2-chloroethyl)-3-nitrosourea] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




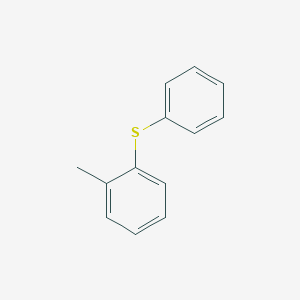
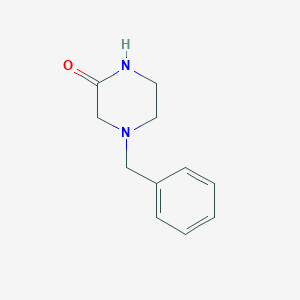
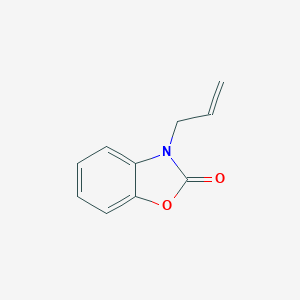
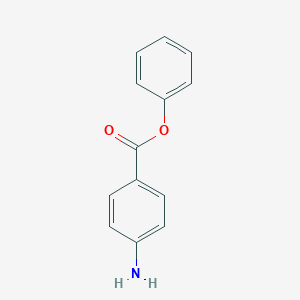
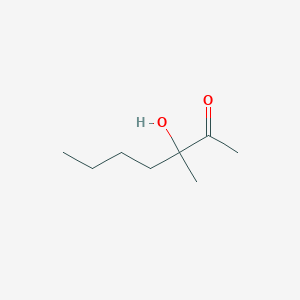
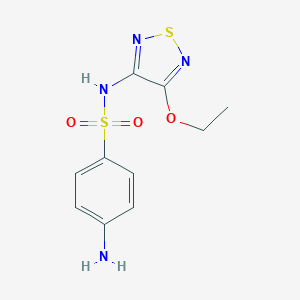
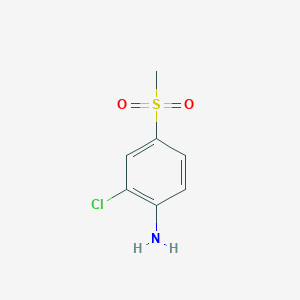
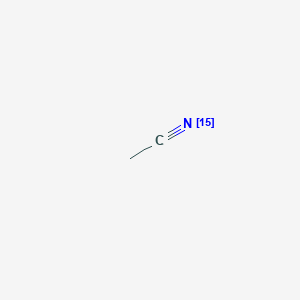
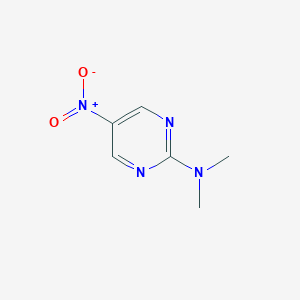
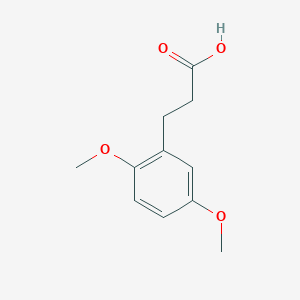
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)
